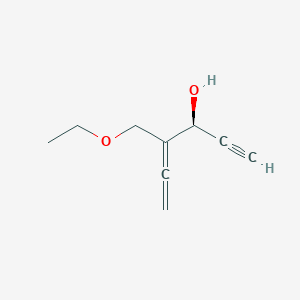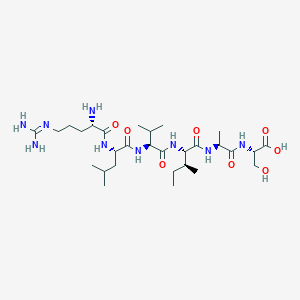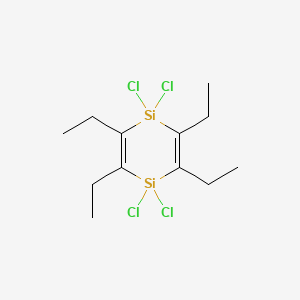
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- is a unique organosilicon compound characterized by its cyclic structure and the presence of silicon atoms within the ring. This compound is notable for its strong neutral cyclic cross-hyperconjugation, which makes it an interesting subject for research in the field of chemistry .
准备方法
The synthesis of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- involves the photolysis of phenylpentamethyldisilanylacetylene in the presence of [PdCl2(PEt3)2]. This reaction leads to the formation of the desired compound via the dimerization of an initially formed 1-silacyclopropene . The reaction conditions typically include controlled temperature and light exposure to facilitate the photolysis process.
化学反应分析
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the silicon atoms or the ethyl groups attached to the ring .
科学研究应用
This compound has several scientific research applications due to its unique properties. In chemistry, it is used as a building block for designing larger cross-hyperconjugated molecules. Its strong neutral cyclic cross-hyperconjugation makes it valuable for studying electronic interactions between π- and σ-bonded molecular segments In industry, it could be used in the development of advanced materials with specific electronic properties .
作用机制
The mechanism of action of 1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- involves its ability to engage in strong neutral cyclic cross-hyperconjugation. This interaction occurs between the filled π (C=C) and π (SiR2) group orbitals, leading to unique electronic properties. The molecular targets and pathways involved in this mechanism are primarily related to the electronic structure of the compound and its ability to interact with other molecules through hyperconjugation .
相似化合物的比较
1,4-Disilacyclohexa-2,5-diene, 1,1,4,4-tetrachloro-2,3,5,6-tetraethyl- can be compared to other similar compounds such as 1,4-disilacyclohexa-2,5-diene with different substituents like methyl or trimethylsilyl groups. These compounds also exhibit cross-hyperconjugation but with varying degrees of electronic interaction and stability. For example, the trimethylsilyl-substituted compound shows stronger neutral cyclic cross-hyperconjugation compared to the chloro-substituted one . Other similar compounds include cyclobutadisilole and 1,6-disilacyclodeca-2,3,4,7,8,9-hexaene, which also exhibit unique electronic properties due to their silicon-containing cyclic structures .
属性
CAS 编号 |
557794-25-9 |
|---|---|
分子式 |
C12H20Cl4Si2 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
1,1,4,4-tetrachloro-2,3,5,6-tetraethyl-1,4-disiline |
InChI |
InChI=1S/C12H20Cl4Si2/c1-5-9-10(6-2)18(15,16)12(8-4)11(7-3)17(9,13)14/h5-8H2,1-4H3 |
InChI 键 |
ZJQNNFGGOJDUJS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C([Si](C(=C([Si]1(Cl)Cl)CC)CC)(Cl)Cl)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


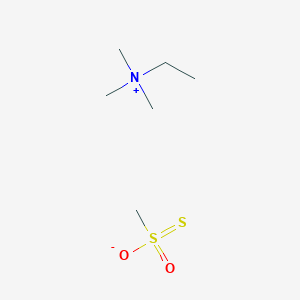
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
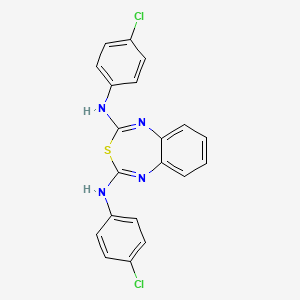
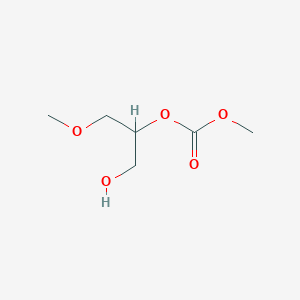

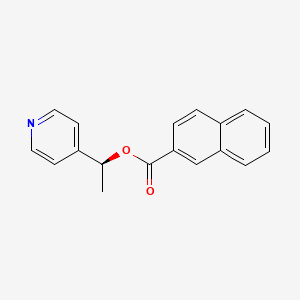
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
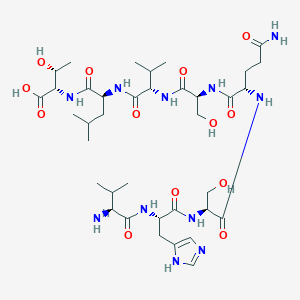
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
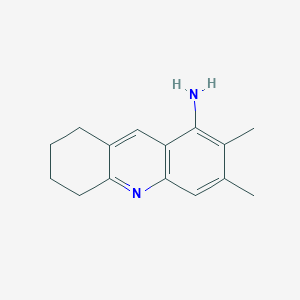
![Ethanethioic acid, trichloro-, S-[(4-chlorophenyl)methyl] ester](/img/structure/B14226666.png)
